molecular formula C15H16N2O B1320437 N-(3-Amino-2-methylphenyl)-3-methylbenzamide CAS No. 895980-33-3

N-(3-Amino-2-methylphenyl)-3-methylbenzamide

Cat. No.: B1320437
CAS No.: 895980-33-3
M. Wt: 240.3 g/mol
InChI Key: DACDCYXMRGVAGY-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 3-amino-2-methylphenylamine moiety.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACDCYXMRGVAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3-methylbenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-3-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

The following analysis compares N-(3-Amino-2-methylphenyl)-3-methylbenzamide with structurally and functionally related benzamides, focusing on synthesis, structural features, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Features Synthesis Method Key Applications/Findings References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group (hydroxy and amide) Acid chloride or carboxylic acid coupling Metal-catalyzed C-H functionalization
DEET (N,N-diethyl-3-methylbenzamide) N,N-diethylamine at 3-methylbenzamide Not specified in evidence Topical insect repellent
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-amino, 4-methoxy, 3-chloro-2-methylphenyl Not specified Potential pharmacological intermediate
N-(3-Methylphenyl)-3-nitrobenzamide 3-nitro, N-(3-methylphenyl) Not specified Synthetic intermediate for nitroarenes
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-methylbenzamide Ferrocene-thioamide hybrid Palladium-catalyzed coupling Enantioselective amidation studies

Spectroscopic and Crystallographic Analysis

  • Common Techniques : NMR (¹H, ¹³C), IR, and GC-MS are standard for benzamide characterization . X-ray crystallography confirms chelate formation in N,O-bidentate derivatives .
  • Target Compound: Expected to show distinct NMR shifts for the 3-amino and 2-methyl groups, with IR stretching frequencies for amide (1650–1680 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.

Biological Activity

N-(3-Amino-2-methylphenyl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2OC_{15}H_{16}N_2O and a molecular weight of 240.30 g/mol. The structure features an amine group and an amide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight240.30 g/mol
Functional GroupsAmine, Amide

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell growth. For instance, derivatives of benzamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : The presence of amino and methyl groups may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in disease processes, such as kinases associated with cancer progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Amination : Reacting 3-methylbenzoyl chloride with 3-amino-2-methylphenol under controlled conditions.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the amine and carboxylic acid derivatives.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Study on Anticancer Properties :
    • A study published in Molecules evaluated a series of benzamide derivatives for their anticancer activity against various cell lines. Compounds with similar amine substitutions showed significant inhibition rates, suggesting a promising avenue for further research into this compound .
  • Inflammatory Response Modulation :
    • Research focusing on anti-inflammatory properties indicated that benzamide derivatives could effectively reduce cytokine production in vitro. This suggests that this compound may have similar effects, warranting further investigation into its mechanism of action .

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